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Introduction
The Eilat virus (EILV), a member of the Alphavirus genus, presents a unique and valuable tool

for investigating the innate immune responses of mosquitoes. Unlike most alphaviruses that

infect both vertebrate and invertebrate hosts, EILV replication is restricted to insect cells,

making it a safe and effective model for studying mosquito antiviral pathways without the need

for high-containment facilities.[1][2][3][4] Its inability to replicate in vertebrate cells is a multi-

layered restriction, occurring at both the entry and RNA replication stages.[5] This host

restriction makes EILV an ideal candidate for dissecting the mosquito's immune signaling

pathways, such as RNA interference (RNAi), Toll, Immune Deficiency (IMD), and Janus

kinase/signal transducer and activator of transcription (Jak-STAT), in response to a genuine

viral challenge.

These application notes provide a comprehensive overview and detailed protocols for utilizing

Eilat virus to study mosquito immune responses, with a focus on Aedes aegypti, a primary

vector for numerous human arboviral diseases.

Key Advantages of Using Eilat Virus
Biosafety: As an insect-specific virus, EILV can be handled under Biosafety Level 1 (BSL-1)

or 2 (BSL-2) conditions, depending on institutional guidelines, significantly reducing the cost

and complexity of research compared to pathogenic arboviruses.
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Specific Host-Virus Interaction: EILV allows for the study of a natural alphavirus infection in

mosquitoes, providing insights into the co-evolution of viral strategies and mosquito immune

defenses.

Tool for Superinfection Exclusion Studies: EILV has been shown to induce homologous and

heterologous interference, reducing the replication of pathogenic alphaviruses like

Chikungunya virus (CHIKV) and some flaviviruses, making it a potential biocontrol agent and

a tool to study viral competition and superinfection exclusion.

Mosquito Immune Signaling Pathways
Mosquitoes possess a sophisticated innate immune system to combat viral infections. The

primary antiviral pathways that can be investigated using Eilat virus are:

RNA Interference (RNAi) Pathway: This is a major antiviral defense mechanism in insects.

Viral double-stranded RNA (dsRNA) is recognized and processed by Dicer-2 (Dcr2) into

small interfering RNAs (siRNAs), which guide the RNA-induced silencing complex (RISC) to

degrade viral RNA.

Toll Pathway: Primarily known for its role in antifungal and antibacterial responses, the Toll

pathway has also been implicated in antiviral defense. Its activation leads to the

translocation of the NF-κB transcription factor Rel1 into the nucleus, inducing the expression

of antimicrobial peptides (AMPs) and other immune effectors.

IMD Pathway: Similar to the Toll pathway, the IMD pathway is crucial for antibacterial

defense and can also be involved in antiviral responses. It culminates in the activation of the

NF-κB transcription factor Rel2, leading to the expression of a distinct set of AMPs.

Jak-STAT Pathway: This pathway is involved in a wide range of cellular processes, including

antiviral immunity. Upon viral infection, the pathway can be activated, leading to the

phosphorylation and nuclear translocation of the STAT transcription factor, which in turn

regulates the expression of antiviral genes, such as Vago.
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Table 1: Eilat Virus Titer in Mosquito Cell Culture and
Various Mosquito Species

Virus Strain Host
Method of
Infection

Titer
(PFU/mL or
PFU/mosqu
ito)

Time Post-
Infection

Reference

EILV

C7/10 (Aedes

albopictus

cells)

MOI of 10 >108 PFU/mL 48 hours

EILV
Aedes

aegypti

Intrathoracic

(104 PFU)

~3.5 log10

PFU/mosquit

o

7 days

EILV
Aedes

albopictus

Intrathoracic

(104 PFU)

~3.0 log10

PFU/mosquit

o

7 days

EILV
Anopheles

gambiae

Intrathoracic

(104 PFU)

~2.5 log10

PFU/mosquit

o

7 days

EILV

Culex

quinquefascia

tus

Intrathoracic

(104 PFU)

~3.0 log10

PFU/mosquit

o

7 days

EILV-eRFP
Aedes

aegypti

Oral (109

PFU/mL)

2.3 log10

PFU/body
14 days

EILV-eRFP
Aedes

aegypti

Oral (107

PFU/mL)

2.0 log10

PFU/body
14 days

Table 2: Infection and Dissemination Rates of Eilat Virus
in Aedes aegypti
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Virus Strain
Oral Dose
(PFU/mL)

Infection
Rate (%)

Disseminati
on Rate (%)

Time Post-
Infection

Reference

EILV-eRFP 109 78 26 14 days

EILV-eRFP 107 63 8 14 days

EILV-eRFP 105 0 0 14 days

Table 3: Example Fold-Change in Immune Gene
Expression in C6/36 Cells Infected with Eilat Virus
Chimeras
Note: This data is for EILV chimeras in a cell line and may not fully represent the response to

wild-type EILV in mosquitoes. Further research is required to determine the precise fold-

changes for these genes in Aedes aegypti infected with wild-type Eilat virus.

Gene Pathway

Fold
Change
(EILV/CHIK
V vs Mock)

Fold
Change
(EILV/VEEV
vs Mock)

Time Post-
Infection

Reference

Attacin B

(AttB)
IMD/Toll >2 ~1 48 hours

Defensin A

(DEFA)
Toll >4 ~1 48 hours

Defensin B

(DEFB)
Toll >2 ~1 48 hours

Defensin C

(DEFC)
Toll >2 ~1 48 hours

Dcr2 RNAi ~1 >2 48 hours

Ago2 RNAi ~1 >2 48 hours

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Eilat Virus Propagation in C7/10 Cells
Objective: To generate high-titer stocks of Eilat virus for mosquito infection experiments.

Materials:

Eilat virus stock

C7/10 (Aedes albopictus) cells

Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-

Streptomycin, and 1% Tryptose Phosphate Broth

75 cm2 cell culture flasks

Incubator (28°C)

Centrifuge

0.22 µm syringe filters

Procedure:

Grow C7/10 cells to 80-90% confluency in a 75 cm2 flask.

Prepare the virus inoculum by diluting the Eilat virus stock in L-15 medium to achieve a

multiplicity of infection (MOI) of 0.1.

Remove the growth medium from the C7/10 cells and wash once with sterile Phosphate

Buffered Saline (PBS).

Add the virus inoculum to the cell monolayer and incubate for 1-2 hours at 28°C, gently

rocking the flask every 15 minutes to ensure even distribution.

After the adsorption period, remove the inoculum and add 15 mL of fresh L-15 medium.

Incubate the flask at 28°C for 3-5 days. While EILV does not cause overt cytopathic effects, a

reduction in cell growth may be observed.
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Harvest the supernatant, which contains the progeny virus.

Clarify the supernatant by centrifuging at 3,000 x g for 15 minutes at 4°C to remove cell

debris.

Filter the clarified supernatant through a 0.22 µm syringe filter.

Aliquot the virus stock and store at -80°C.

Determine the virus titer using a plaque assay on C7/10 cells.

Protocol 2: Mosquito Infection with Eilat Virus
Objective: To infect Aedes aegypti mosquitoes with Eilat virus via intrathoracic injection or oral

feeding.

2.1 Intrathoracic Injection

Materials:

3-5 day old female Aedes aegypti mosquitoes

Eilat virus stock (titered)

Microinjector system with a calibrated glass needle

CO2 or cold plate for mosquito anesthesia

Stereomicroscope

Procedure:

Anesthetize mosquitoes using CO2 or by placing them on a cold plate.

Place the anesthetized mosquitoes on a chilled surface under a stereomicroscope.

Load the microinjector needle with the Eilat virus stock, diluted in PBS to the desired

concentration (e.g., 107 PFU/mL).
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Carefully insert the needle into the thorax of the mosquito.

Inject a precise volume (e.g., 69 nL) of the virus suspension.

Transfer the injected mosquitoes to a recovery cage with access to a 10% sucrose solution.

Maintain the mosquitoes at 28°C with a 12:12 hour light:dark cycle.

Collect mosquitoes at desired time points post-infection for analysis.

2.2 Oral Feeding

Materials:

3-5 day old female Aedes aegypti mosquitoes (starved for 24 hours)

Eilat virus stock (titered)

Defibrinated sheep or chicken blood

ATP (final concentration 1 mM)

Membrane feeding system

Procedure:

Prepare the infectious blood meal by mixing the Eilat virus stock with the blood to achieve

the desired final virus concentration (e.g., 107 PFU/mL).

Add ATP to the blood meal to stimulate feeding.

Load the infectious blood meal into the membrane feeding system, maintained at 37°C.

Allow the mosquitoes to feed for at least 1 hour.

Remove non-engorged mosquitoes.

Transfer the engorged mosquitoes to a new cage with access to a 10% sucrose solution.
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Maintain the mosquitoes at 28°C with a 12:12 hour light:dark cycle.

Collect mosquitoes at desired time points post-infection for analysis.

Protocol 3: Quantification of Viral Load and Immune
Gene Expression
Objective: To quantify Eilat virus titers and the expression of key immune genes in infected

mosquitoes using qPCR.

3.1 RNA Extraction

Materials:

Infected and control mosquitoes

TRIzol reagent or a commercial RNA extraction kit

Homogenizer (e.g., bead beater)

Chloroform

Isopropanol

75% Ethanol

Nuclease-free water

DNase I

Procedure:

Homogenize individual or pooled mosquitoes in 1 mL of TRIzol reagent.

Incubate the homogenate for 5 minutes at room temperature.

Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at

room temperature.
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Centrifuge at 12,000 x g for 15 minutes at 4°C.

Transfer the upper aqueous phase to a new tube.

Precipitate the RNA by adding 500 µL of isopropanol and incubate for 10 minutes at room

temperature.

Centrifuge at 12,000 x g for 10 minutes at 4°C.

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Discard the supernatant and air-dry the pellet for 5-10 minutes.

Resuspend the RNA in nuclease-free water.

Treat the RNA with DNase I to remove any contaminating genomic DNA.

Quantify the RNA concentration and assess its purity using a spectrophotometer.

3.2 Quantitative Real-Time PCR (qRT-PCR)

Materials:

Extracted RNA

Reverse transcriptase kit

SYBR Green or probe-based qPCR master mix

Gene-specific primers (see Table 4)

qPCR instrument

Procedure:

Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the

manufacturer's instructions.
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Set up the qPCR reaction with the appropriate master mix, primers, and cDNA template.

Run the qPCR program with an initial denaturation step, followed by 40 cycles of

denaturation, annealing, and extension.

Include a melt curve analysis for SYBR Green-based assays to ensure primer specificity.

Calculate the viral load by comparing the Cq values to a standard curve of known virus

concentrations.

Calculate the relative expression of immune genes using the 2-ΔΔCt method, normalizing to

a stable housekeeping gene (e.g., RPS17 or Actin).

Table 4: qPCR Primers for Aedes aegypti Immune Genes
Gene Pathway

Forward
Primer (5' - 3')

Reverse
Primer (5' - 3')

Reference

Dcr2 RNAi
GAGGAAGTGG

AAGCAGATGC

TCGGTTTCTTC

CTCTCGTTC

Ago2 RNAi
AAGGAGGAAC

GCCAAAAATC

TTGCTGTGGTT

GTTCTGGTC

REL1 Toll
GCTATCCGGTT

CGTTTCTTC

TCGTTCCTTGT

TGTCCTTCA

Cactus Toll
GCGAGATTGG

AGGAAGAGTT

TCTTCTTGTCG

TCGTCCTTC

Vago Jak-STAT
ATGAAGCTCGT

GAAAGAGCTG

TTAATCGCTGC

TCATCTGCATC

RPS17 Housekeeping
CACTCCCAGGT

CCGTGGTAT

GGACACTTCC

GGCACGTAGT

Protocol 4: RNAi-Mediated Gene Silencing in
Mosquitoes
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Objective: To silence the expression of specific immune genes to study their role in controlling

Eilat virus infection.

4.1 dsRNA Synthesis

Materials:

cDNA from Aedes aegypti

Gene-specific primers with T7 promoter sequences appended

PCR reagents

In vitro transcription kit (T7)

RNA purification kit

Procedure:

Amplify a 300-500 bp region of the target gene using PCR with primers containing the T7

promoter sequence (TAATACGACTCACTATAGGG) at the 5' end of both the forward and

reverse primers.

Purify the PCR product.

Use the purified PCR product as a template for in vitro transcription using a T7 RNA

polymerase kit to synthesize dsRNA.

Purify the dsRNA and anneal by heating to 95°C for 5 minutes and slowly cooling to room

temperature.

Verify the integrity of the dsRNA on an agarose gel.

Quantify the dsRNA concentration.

4.2 dsRNA Injection and Viral Challenge

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inject 3-day old female mosquitoes with 1-2 µg of dsRNA targeting the gene of interest or a

control dsRNA (e.g., targeting GFP).

Incubate the mosquitoes for 3-4 days to allow for gene silencing.

Confirm gene knockdown in a subset of mosquitoes by qRT-PCR.

Challenge the gene-silenced mosquitoes and control mosquitoes with Eilat virus via

intrathoracic injection or oral feeding as described in Protocol 2.

At various time points post-infection, collect mosquitoes and quantify the viral load to

determine the effect of gene silencing on Eilat virus replication.
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Click to download full resolution via product page

Caption: Mosquito antiviral signaling pathways activated by Eilat virus.

Virus Preparation

Mosquito Infection

Sample Collection & Processing

Data Analysis

1. Propagate Eilat Virus
in C7/10 cells

2. Titer virus stock
(Plaque Assay)

3. Infect Aedes aegypti
(Intrathoracic or Oral)

4. Collect mosquitoes
at time points

5. Extract total RNA

6. Synthesize cDNA

7a. qPCR for Viral Load 7b. qPCR for Immune
Gene Expression

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b12388616?utm_src=pdf-body-img
https://www.benchchem.com/product/b12388616?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for studying mosquito immune responses to Eilat virus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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